3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester
Overview
Description
3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester is an organic compound with the molecular formula C9H14O3. It is a derivative of propionic acid and features a cyclopropyl group, a methyl group, and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester typically involves the reaction of ethyl potassium malonate with cyclopropanecarbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the keto group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: It can be used in the synthesis of biologically active compounds.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of various fine chemicals and materials.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can introduce strain into the molecule, making it more reactive in certain chemical environments. The ester functional group can participate in various reactions, facilitating the formation of new bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-cyclopropyl-3-oxopropionate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-cyclopropyl-3-oxopropionate: Similar in structure but without the methyl group.
Uniqueness
3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester is unique due to the presence of both a cyclopropyl group and a methyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various synthetic applications.
Properties
IUPAC Name |
ethyl 3-cyclopropyl-2-methyl-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-12-9(11)6(2)8(10)7-4-5-7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBKEIQFQLPKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628528 | |
Record name | Ethyl 3-cyclopropyl-2-methyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21741-37-7 | |
Record name | Ethyl 3-cyclopropyl-2-methyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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